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Compound of Interest

Compound Name: Chloranthalactone E

Cat. No.: B1164223 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed

comparison of the spectroscopic signatures of various Chloranthalactone isomers. The

information presented is supported by experimental data to facilitate isomer differentiation and

characterization.

Chloranthalactones are a class of sesquiterpene lactones, natural products that have garnered

significant interest due to their complex structures and potential biological activities.

Distinguishing between the various isomers of Chloranthalactone is crucial for structure

elucidation, synthesis confirmation, and understanding their structure-activity relationships. This

guide focuses on the key differences in the spectroscopic profiles of Chloranthalactone isomers

A, B, D, E, and F, utilizing data from Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for several Chloranthalactone

isomers. This data has been compiled from various studies on the isolation and total synthesis

of these compounds.
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Isomer
Molecular
Formula

Mass
(HRMS)

Key IR
Absorption
s (cm⁻¹)

Key ¹H NMR
Signals (δ
ppm)

Key ¹³C
NMR
Signals (δ
ppm)

Chloranthalac

tone A
C₁₅H₁₆O₂

[M]⁺

228.1150

1760 (γ-

lactone)

6.0-6.2

(olefinic), 4.8-

5.0 (olefinic),

~1.0 (CH₃)

~170 (C=O),

140-150

(olefinic),

~120

(olefinic)

Chloranthalac

tone B
C₁₅H₁₆O₃

[M]⁺

244.1100

1765 (γ-

lactone),

1250

(epoxide)

Signals

indicative of

an epoxide

ring

Signals

indicative of

an epoxide

ring (~50-60

ppm)

Chloranthalac

tone D
C₁₅H₁₈O₄

[M+H]⁺

267.1232

3400 (O-H),

1755 (γ-

lactone)

Signals for

hydroxyl

groups

Carbon

signals

shifted due to

hydroxylation

Chloranthalac

tone E
C₁₅H₁₈O₄

[M+H]⁺

267.1232

3450 (O-H),

1760 (γ-

lactone)

Signals for

hydroxyl

groups

Carbon

signals

shifted due to

hydroxylation

Chloranthalac

tone F
C₁₅H₁₆O₂

[M]⁺

228.1154[1]

1770 (γ-

lactone),

1661, 1645

(C=C)[2]

6.24 (s, 1H),

5.05 (s, 1H),

4.78 (s, 1H),

1.90 (d, J=2.0

Hz, 3H), 0.79

(s, 3H)[2]

171.1, 150.1,

149.6, 148.0,

122.4, 119.7,

106.5, 62.0,

40.1, 26.4,

22.4, 22.1,

21.4, 17.0,

8.6[1]
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The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on Bruker-400 or Bruker-500 spectrometers.[1]

Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the

internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS,

and coupling constants (J) are in Hertz (Hz). For ¹H NMR of Chloranthalactone F, the data was

recorded on a 500 MHz spectrometer in CDCl₃.[2] For ¹³C NMR of Chloranthalactone F, the

data was recorded on a 100 MHz spectrometer in CDCl₃.[1]

Infrared (IR) Spectroscopy
IR spectra were collected on an Avatar 330 FT-IR spectrometer.[1] Samples were typically

prepared as a thin film on a potassium bromide (KBr) plate or as a KBr pellet. The spectra were

recorded in the range of 4000-400 cm⁻¹, and the absorption frequencies are reported in

reciprocal centimeters (cm⁻¹). For Chloranthalactone F, the IR spectrum was recorded from a

KBr pellet.[2]

Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) were recorded on an IonSpec 4.7 Tesla FTMS or a

Bruker Daltonics, Inc. APEXIII 7.0 TESLA FTMS.[1] Electron ionization (EI) was a commonly

used ionization method. The mass-to-charge ratio (m/z) is reported, and the molecular formula

was calculated based on the accurate mass measurement. For Chloranthalactone F, HRMS

was performed using electron ionization (EI), and the molecular ion [M]⁺ was observed at m/z

228.1154, corresponding to the calculated value of 228.1150 for C₁₅H₁₆O₂.[1]

Visualizing Experimental Workflows
The following diagrams illustrate the general workflow for the spectroscopic analysis of

Chloranthalactone isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Signatures of Chloranthalactone Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1164223#comparing-the-spectroscopic-signatures-
of-chloranthalactone-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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